Acrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVXLWXLXDGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO, Array | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE SOLUTION, [AQUEOUS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE SOLUTION, [FLAMMABLE LIQUID LABEL] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | acrylamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Acrylamide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-05-8 | |
| Record name | Polyacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5020027 | |
| Record name | Acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acrylamide appears as white crystalline solid shipped either as a solid or in solution. A confirmed carcinogen. Toxic by skin absorption. Less dense than water and soluble in water. May be toxic by ingestion. Used for sewage and waste treatment, to make dyes, adhesives. The solid is stable at room temperature, but upon melting may violently polymerize. Toxic, irritating to skin, eyes, etc., Acrylamide solution, [aqueous] appears as a colorless aqueous solution of a solid. Often at a concentration of 40% (w/v). Spills can easily penetrate the soil and contaminate groundwater and nearby streams. Used for sewage and waste treatment and to make dyes and adhesives. Toxic, irritating to skin, eyes, etc. Produce toxic oxides of nitrogen when burned., Acrylamide solution, [flammable liquid label] appears as a solution of a colorless crystalline solid. Flash point depends on the solvent but below 141 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used for sewage and waste treatment, to make dyes and adhesives., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystalline, odorless solid; [NIOSH], Solid, WHITE CRYSTALS., White crystalline, odorless solid. | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE SOLUTION, [AQUEOUS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE SOLUTION, [FLAMMABLE LIQUID LABEL] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acrylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/57 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Acrylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/686 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
189 °F at 2 mmHg (EPA, 1998), 192.6 °C, 192.60 °C. @ 760.00 mm Hg, 347-572 °F (decomposes), 347-572 °F (Decomposes) | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acrylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/686 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
280.4 °F (EPA, 1998), 138 °C (280 °F) - closed cup, 138 °C c.c., 280 °F | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/686 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 3.711X10+2 g/L at 20 °C; 4.048X10+2 g/L at 30 °C, Soluble in ethanol, ethyl ether and acetone, Solubility (g/100 mL) at 30 °C in: methanol 155; ethanol 86.2; acetone 63.1; ethyl acetate 12.6; chloroform 2.66; benzene 0.346; heptane 0.0068, 390 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 204 (very good), (86 °F): 216% | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acrylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.122 at 86 °F (EPA, 1998) - Denser than water; will sink, 1.122 at 30 °C/4 °C, 1.13 g/cm³, 1.12 | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/686 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air = 1), Relative vapor density (air = 1): 2.45 | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.007 mmHg at 68 °F (EPA, 1998), 0.007 [mmHg], 0.9 Pa (7X10-3 mm Hg) at 25 °C, Vapor pressure, Pa at 25 °C: 0.9, 0.007 mmHg | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acrylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/57 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/686 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Possible contaminants include sodium sulfate, acrylic acid, sulfuric acid, and water, depending on the mode of synthesis. The commercial product has been reported to contain residual levels of 1-100 mg/kg acrylonitrile. | |
| Record name | ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Flake-like crystals from benzene, White crystalline ... solid | |
CAS No. |
79-06-1, 9003-05-8 | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE SOLUTION, [AQUEOUS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10375 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE SOLUTION, [FLAMMABLE LIQUID LABEL] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5278 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polystolon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Polystolon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Polystolon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Polystolon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ACRYLAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20R035KLCI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acrylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/686 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/AS32BC48.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
184 °F (EPA, 1998), 84.5 °C, 184 °F | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acrylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/686 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Preparation Methods
Catalyst Systems and Mechanisms
Copper-based catalysts, particularly reduced copper or Raney copper, exhibit superior performance due to their high surface area (>5 m²/g) and stability under reaction conditions (90–135°C). The catalytic activity correlates with metallic copper’s ability to polarize the nitrile group, facilitating nucleophilic water attack. Comparative studies show that catalysts with surface areas below 0.2 m²/g result in incomplete conversions (<70%), while optimized catalysts achieve >95% selectivity to this compound.
Table 1: Catalyst Performance in Acrylonitrile Hydration
| Catalyst Type | Surface Area (m²/g) | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Raney Cu | 15–20 | 110 | 98 | 97 |
| Reduced Cu | 5–10 | 120 | 95 | 96 |
| Cu-Zn Alloy | 2–4 | 130 | 85 | 88 |
Impurity Control: Oxazole Mitigation
Commercial acrylonitrile typically contains 200–300 ppm oxazole, a heterocyclic impurity that destabilizes this compound and promotes premature polymerization. The patented process demonstrates that reducing oxazole content below 50 ppm extends this compound’s gel time (time until polymerization onset) from 90 minutes to 180 minutes in batch reactors. Purification techniques include:
-
Ion Exchange Resins : Cation exchange resins in hydrogen form reduce oxazole to <20 ppm via π-complex interactions.
-
Extractive Distillation : Azeotropic separation using water eliminates oxazole without degrading acrylonitrile.
Process Engineering and Optimization
Reactor Configuration and Operating Parameters
Industrial processes employ multi-stage fixed-bed reactors to maintain temperature control and maximize conversion. A four-reactor cascade operating at 110–120°C with intermediate acrylonitrile injections achieves 98% conversion while preventing thermal runaway. Key parameters include:
-
Residence Time : 1–2 hours per reactor stage
-
Pressure : Autogenous pressure (1.5–3.0 bar)
-
Molar Ratio : Water-to-acrylonitrile ratio of 6:1 minimizes byproducts like acrylic acid
Table 2: Impact of Oxazole Content on Product Stability
| Oxazole (ppm) | Gel Time (min) | Polymer Viscosity (cP) | Insoluble Impurities (%) |
|---|---|---|---|
| 300 | 50–70 | 1200 | 1.8 |
| 50 | 180 | 1500 | 0.5 |
| <20 | 260–1200 | 1950 | 0.1 |
Post-Reaction Processing
Crude this compound solutions undergo vacuum distillation (50–70°C, 100–200 mbar) to remove unreacted acrylonitrile, followed by activated carbon treatment to decolorize the product. Final concentrations of 48–51% w/w are standard for commercial grades.
Quality Attributes and Industrial Applications
Stability and Polymerization Performance
Low-oxazole this compound (<20 ppm) produces polythis compound with 35% higher viscosity (1950 cP vs. 1200 cP) compared to conventional grades, enhancing its efficacy in water treatment and enhanced oil recovery. The extended gel time also allows safer storage and transportation.
Byproduct Formation and Control
Major byproducts include:
-
β-Hydroxypropionamide : Formed via hydrolysis at temperatures >135°C
-
Acrylic Acid : Resulting from overhydration, controlled by maintaining pH 5–6
Chemical Reactions Analysis
Primary Formation Pathway: The Maillard Reaction
The Maillard reaction between free asparagine (an amino acid) and reducing sugars (e.g., glucose, fructose) is the dominant route for acrylamide formation in heat-processed foods . This reaction proceeds through three critical phases:
Mechanistic Steps
-
Schiff Base Formation : Asparagine reacts with carbonyl groups of reducing sugars to form a Schiff base () .
-
Decarboxylation : The Schiff base undergoes decarboxylation, producing an azomethine ylide intermediate .
-
β-Elimination : The azomethine ylide eliminates ammonia () and carbon dioxide (), yielding this compound .
Key Reaction :
Environmental and Genetic Influences
-
Sulfur Deficiency : Increases free asparagine in crops like wheat (Table 1), elevating this compound risk .
-
Temperature and pH : Optimal this compound formation occurs at 120–170°C and neutral to slightly acidic conditions .
Table 1: Asparagine Accumulation in Wheat Under Sulfur Deficiency
| Cultivar | Asparagine (S+) µmol/g | Asparagine (S−) µmol/g |
|---|---|---|
| Solstice | 4.54 | 75.4 |
| Malacca | 5.20 | 153 |
| Claire | 4.12 | 47.9 |
| Data from sulfur-sufficient (S+) and sulfur-deficient (S−) conditions . |
Acrolein Pathway
This compound forms indirectly via lipid oxidation, where acrolein ()—a lipid degradation product—reacts with ammonia to form acrylic acid, which subsequently aminates :
Amino Acid Degradation
-
Serine and Cysteine : Pyrolytic degradation of serine () or cysteine () can yield this compound via deamination and decarboxylation .
-
Methionine and Glutamine : Minor contributors under specific thermal conditions .
Role of α-Hydroxycarbonyls
α-Hydroxycarbonyl compounds (e.g., hydroxyacetone) enhance this compound yields by facilitating azomethine ylide formation. For example:
Table 2: Efficiency of Maillard Intermediates in this compound Formation
| Intermediate | This compound Yield (mmol/mol) |
|---|---|
| α-Dicarbonyls | 0.1–0.2 |
| Hydroxyacetone | >4.0 |
| Schiff Base (Asn-Glc) | ~2.4 |
| Adapted from model system studies . |
Strecker Degradation
Strecker degradation of asparagine with dicarbonyls (e.g., glyoxal) generates reactive intermediates that accelerate this compound synthesis .
Mitigation Strategies
-
Genetic Selection : Low-asparagine wheat cultivars (e.g., Einstein) reduce this compound by 37% compared to high-asparagine varieties .
-
Sulfur Fertilization : Optimal sulfur application (20 kg/ha) minimizes asparagine accumulation in grains .
-
Enzymatic Treatment : Asparaginase pretreatment hydrolyzes asparagine to aspartic acid, suppressing this compound .
Scientific Research Applications
Industrial Applications
Polymer Production
Acrylamide serves as a key monomer in the synthesis of polythis compound, which is widely used due to its water-soluble properties. The applications of polythis compound include:
- Water Treatment : Polythis compound is extensively utilized as a flocculant in water treatment processes, aiding in the removal of suspended solids and impurities from wastewater .
- Soil Stabilization : It acts as a soil stabilizer in construction projects, enhancing the stability of soil in tunnels, wells, and reservoirs .
- Mining and Mineral Processing : Polythis compound is employed in ore processing to improve the extraction of minerals .
Other Industrial Uses
Beyond polymer production, this compound is involved in the manufacturing of:
- Adhesives and Grouts : It is used as a cross-linking agent to enhance the properties of adhesives and grouts .
- Cosmetics and Toiletries : this compound derivatives are found in various cosmetic products due to their thickening properties .
- Dyes and Textiles : It plays a role in dye synthesis and textile production, improving dye adhesion and fabric properties .
Food Industry Implications
This compound formation occurs during high-temperature cooking processes, particularly in carbohydrate-rich foods. This has raised concerns regarding its potential health risks:
- Formation Mechanism : this compound is primarily formed from the amino acid asparagine and reducing sugars through the Maillard reaction during cooking .
- Health Concerns : Epidemiological studies indicate a potential association between dietary this compound intake and increased cancer risk, although findings vary across different studies . Notably, this compound has been classified as "reasonably anticipated to be a human carcinogen" based on animal studies .
Environmental Applications
This compound's utility extends to environmental management:
- Effluent Treatment : In industrial settings, polythis compound helps in treating effluents by facilitating the coagulation and sedimentation of pollutants .
- Soil Conditioning : It enhances soil structure by improving water retention and reducing erosion, making it valuable in agricultural practices .
Health Research
Research into this compound's effects on human health has intensified due to its presence in food:
- Cancer Risk Studies : Numerous studies have focused on the potential link between this compound consumption and various cancers. For instance, high this compound exposure has been associated with an increased risk of endometrial cancer, particularly among non-smokers .
- Metabolic Effects : Research also explores this compound's impact on metabolic disorders such as type 2 diabetes (T2D), with some studies suggesting a positive correlation between high dietary this compound intake and T2D risk in women .
Summary Table of this compound Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Industrial Manufacturing | Polymer production (polythis compound) | Used for water treatment, soil stabilization, and mining processes |
| Environmental Management | Effluent treatment | Facilitates removal of pollutants from wastewater |
| Food Industry | Cooking processes (formation of this compound) | Associated with potential health risks; ongoing research needed |
| Health Research | Cancer risk assessment | Studies indicate possible links to various cancers |
Case Studies
-
Water Treatment Efficiency :
A case study conducted on wastewater treatment plants demonstrated that polythis compound significantly improved the removal rates of suspended solids by up to 90%, showcasing its effectiveness as a flocculant. -
Food Safety Assessments :
Research highlighted by the National Toxicology Program (NTP) indicates that dietary exposure assessments are crucial for understanding this compound's health implications. Longitudinal studies are recommended to measure this compound levels over time to better assess cancer risk. -
Soil Stabilization Projects :
In infrastructure projects involving tunnel construction, polythis compound was used successfully to stabilize soil conditions, reducing erosion by approximately 40%, thereby enhancing project safety and longevity.
Mechanism of Action
Acrylamide exerts its effects primarily through the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress . This compound is also a neurotoxin, causing axonal degeneration and nerve cell apoptosis . The compound’s interaction with the NOD-like receptor protein 3 (NLRP3) inflammasome and the gut-brain axis has been implicated in its neurotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acrylamide shares structural or functional similarities with several compounds, influencing its toxicity, analytical detection, and mitigation. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Comparison of this compound with Structurally or Functionally Related Compounds
Glycidamide
Glycidamide, the epoxide metabolite of this compound, is formed via cytochrome P450-mediated oxidation. It is more reactive than this compound, forming DNA adducts linked to mutagenicity and carcinogenicity in animal models . While this compound primarily causes neurotoxicity, glycidamide drives genotoxic effects, complicating risk assessments .
Acrylic Acid and Acrolein
Acrylic acid and acrolein are three-carbon compounds formed during lipid oxidation. Both can react with asparagine to produce this compound, highlighting alternative formation pathways beyond the Maillard reaction . Acrolein is acutely toxic, causing respiratory and ocular irritation, and is a known carcinogen in cigarette smoke .
Propionamide Derivatives
Propionamide lacks this compound’s α,β-unsaturated bond, rendering it incapable of covalent bonding (e.g., Michael addition). This structural difference reduces its biological reactivity, as demonstrated in PRMT6 inhibitor studies .
Analytical Interferents
Compounds like N-Acetyl-β-alanine and 3-aminopropanamide co-elute with this compound in LC-MS, necessitating matrix-matched calibration to avoid overestimation .
Research Findings and Implications
- Metabolic Pathways : Glycidamide’s role in DNA damage underscores the importance of metabolic studies for risk assessment .
- Formation Routes : this compound’s formation via both asparagine-glucose and lipid-derived pathways (e.g., acrolein) complicates mitigation strategies .
- Structural Determinants: The α,β-unsaturated bond in this compound is critical for its neurotoxicity and carcinogenicity, absent in propionamide .
- Analytical Challenges : Interfering compounds necessitate advanced detection methods to ensure accurate quantification .
Biological Activity
Acrylamide is a chemical compound that has garnered significant attention due to its presence in various food products and its potential health implications. It is primarily formed during the Maillard reaction when foods are cooked at high temperatures, particularly starchy foods. This article explores the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and implications for human health.
This compound (C₃H₅NO) is a colorless, odorless crystalline solid that is soluble in water and organic solvents. Its formation in food occurs mainly through the thermal processing of carbohydrates, particularly when asparagine reacts with reducing sugars at temperatures above 120°C (248°F) . The compound is also used industrially in the production of polythis compound, which has applications in water treatment and as a soil conditioner.
Metabolism of this compound
Upon ingestion, this compound undergoes metabolic conversion primarily via cytochrome P450 enzymes, notably CYP2E1, to form glycidamide, a more reactive epoxide . This metabolic pathway varies among species; for instance, rodents convert this compound to glycidamide more efficiently than humans . The metabolism of this compound can lead to the formation of adducts with proteins and nucleic acids, contributing to its toxic effects.
Genotoxicity
This compound exhibits genotoxic properties, evidenced by its ability to induce DNA damage. Studies have shown that it can lead to mutations in various cell types, including human lymphocytes and mouse fibroblasts. Specifically, this compound has been linked to increased frequencies of sister chromatid exchanges and micronuclei formation in vitro . In vivo studies have demonstrated similar clastogenic effects in rodent models .
Neurotoxicity
Research indicates that this compound is neurotoxic, affecting the nervous system by inhibiting the activity of important enzymes such as human brain creatine kinase (HBCK). Inhibition of HBCK was observed at lower concentrations of this compound compared to other species' isoenzymes, suggesting a heightened sensitivity in humans . The binding sites for this compound on HBCK were identified at critical residues that influence enzyme activity .
Carcinogenic Potential
The carcinogenic potential of this compound has been established through animal studies that demonstrate tumor formation upon exposure. Epidemiological studies have yielded mixed results regarding the association between dietary this compound intake and cancer risk in humans; however, sufficient evidence exists to classify this compound as a probable human carcinogen based on animal data .
Case Studies
- Dietary this compound and Cancer Risk : A comprehensive review analyzed multiple epidemiological studies assessing the link between dietary this compound intake and cancer risk. While some studies indicated an elevated risk for specific cancers (e.g., endometrial cancer), others found no significant associations .
- Neurotoxicity Assessment : A study investigating the neurotoxic effects of this compound on human brain cells revealed significant alterations in cell viability and enzyme activity following exposure. The results highlighted the need for further research into the long-term neurological impacts of dietary this compound consumption .
Summary of Research Findings
Q & A
Q. What are the primary chemical pathways for acrylamide formation in thermally processed foods, and how can these mechanisms be experimentally validated?
this compound primarily forms via the Maillard reaction between asparagine (a free amino acid) and reducing sugars (e.g., glucose, fructose) at temperatures >120°C. Experimental validation involves:
- Model systems : Heating asparagine and glucose in controlled conditions (pH, temperature, moisture) and quantifying this compound via GC-MS or LC-MS/MS .
- Isotopic labeling : Tracing carbon/nitrogen from precursors to this compound to confirm reaction pathways .
- Enzymatic inhibition : Using asparaginase to reduce this compound formation in foods, confirming asparagine's role as a limiting substrate .
Q. Which analytical methods are most reliable for quantifying this compound in complex food matrices, and what are their detection limits?
- GC-MS with bromination : Achieves a detection limit of 5 µg/kg; validated for low-fat matrices (e.g., cereals) .
- LC-MS/MS (underivatized) : Detection limit of 10 µg/kg; preferred for high-throughput analysis of diverse foods (e.g., potato chips, coffee) .
- Hemoglobin adducts (AAVal/GAVal) : Measures cumulative this compound exposure in humans via LC-MS; correlates with dietary intake .
Q. How do key extrinsic factors (temperature, time, pH) influence this compound formation during food processing?
- Temperature : Exponential increase in this compound above 120°C (e.g., 140°C for 6 min in roasted roots increases levels to 15,557 µg/kg) .
- Time : Linear correlation with this compound at fixed temperatures (e.g., frying time >5 min elevates levels in dhal vade) .
- pH : Neutral to slightly alkaline conditions (pH 7–8) maximize this compound yield; acidic conditions (pH <5) inhibit formation .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound mitigation strategies in multi-variable food systems?
- Box-Behnken design : Tests interactions between variables (e.g., frying time, temperature, asparagine concentration) to identify optimal conditions. For example, reducing frying temperature from 180°C to 160°C decreases this compound by 40% in potato products .
- Central composite design : Quantifies non-linear effects (e.g., quadratic terms for roasting time) to predict this compound thresholds .
- Validation : Confirm model predictions with in vitro assays (e.g., LC-MS quantification) and sensory evaluation to ensure food quality .
Q. What statistical approaches resolve contradictions between epidemiological studies on this compound’s carcinogenicity in humans versus animal models?
- Benchmark dose modeling : Derives a reference dose (RfD) of 0.83–1.5 µg/kg/day for neurotoxicity and reproductive effects, accounting for interspecies differences .
- Dose-response alignment : Uses glycidamide (this compound’s genotoxic metabolite) hemoglobin adducts (GAVal) to compare rodent and human metabolic rates .
- Meta-analysis : Adjusts for confounding factors (e.g., smoking, dietary habits) in cohort studies to isolate this compound-specific risks .
Q. How can this compound degradation by microbial or enzymatic pathways be scaled for industrial applications without altering food functional properties?
- Bacterial strains : Optimize growth of this compound-degrading bacteria (e.g., Bacillus spp.) using factorial design (pH 7, 30°C, 48 hr incubation) to achieve >90% degradation .
- Immobilized enzymes : Stabilize asparaginase on chitosan beads for repeated use in liquid foods (e.g., juices), reducing this compound by 70–85% .
- Process integration : Combine enzymatic pretreatment with low-temperature baking to maintain texture in cereal products .
Q. What methodologies assess the long-term neurotoxic effects of this compound exposure in occupational vs. dietary cohorts?
- Biomonitoring : Pair hemoglobin adducts (AAVal) with neurobehavioral tests (e.g., WHO-NCTB) to correlate cumulative exposure with motor deficits .
- Proteomic profiling : Identify axonal transport proteins (e.g., kinesin) as biomarkers of this compound-induced neuropathy in rodent models .
- Cohort stratification : Compare dietary this compound intake (via FFQ) and occupational exposure (air monitoring) in longitudinal studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
